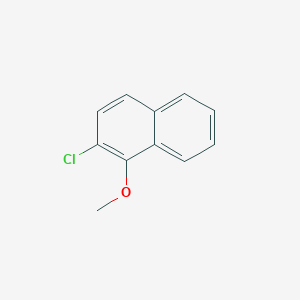

2-Chloro-1-methoxynaphthalene

Description

Contextualization within Substituted Naphthalene (B1677914) Chemistry

The chemistry of naphthalene, the simplest polycyclic aromatic hydrocarbon, is fundamentally shaped by the positions of its substituents. The naphthalene skeleton has two distinct types of positions for substitution, and disubstituted naphthalenes like 2-chloro-1-methoxynaphthalene are part of a large family of isomers. stackexchange.com The synthesis of specific polysubstituted naphthalenes often presents challenges related to regiochemical control, making methods that yield a single, well-defined isomer particularly valuable. researchgate.net

This compound is characterized by the presence of two different functional groups on adjacent carbon atoms of the naphthalene ring. The electronic nature of these substituents—the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing, yet ortho-, para-directing chloro group (-Cl)—dictates the compound's reactivity. The methoxy group strongly activates the naphthalene ring towards electrophilic substitution, while the chlorine atom influences the regioselectivity of reactions.

The preparation of this compound can be achieved through the electrophilic chlorination of 2-methoxynaphthalene (B124790). acs.org Modern synthetic protocols, such as iron(III)-catalyzed chlorination or halogenation using hydrogen peroxide and alkali metal halides in aqueous micellar media, have been developed to produce the compound with high efficiency and regioselectivity. acs.orgscirp.org These methods highlight the compound's accessibility as a derivative of a readily available monosubstituted naphthalene precursor. prepchem.comsigmaaldrich.com

| Property | Value |

|---|---|

| IUPAC Name | 1-Chloro-2-methoxynaphthalene (B175985) nih.gov |

| Molecular Formula | C₁₁H₉ClO nih.gov |

| Molecular Weight | 192.64 g/mol nih.gov |

| CAS Number | 13101-92-3 nih.govsigmaaldrich.com |

| Appearance | White Solid acs.org |

Significance in Contemporary Chemical Research

The primary significance of this compound in contemporary research lies in its role as a strategic precursor in organic synthesis. It is particularly noted for its use in generating aryne intermediates, which are highly reactive species valuable for forming new carbon-carbon bonds.

A key application involves its reaction under strong base conditions, such as with lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to generate a specific aryne, 1-methoxy-2,3-dehydronaphthalene. researchgate.netarkat-usa.org The position of the methoxy group at C-1 directs the elimination to selectively form the 2,3-aryne, preventing the formation of the 1,2-dehydro isomer. arkat-usa.org This regioselectivity is crucial for ensuring the formation of a single product in subsequent reactions. arkat-usa.org

This generated aryne can then undergo in-situ cycloaddition reactions. For instance, its reaction with substituted 3-cyanophthalides provides a convenient and efficient route to synthesize functionalized naphthacene-5,12-diones, a class of polycyclic aromatic compounds. researchgate.netarkat-usa.orgumich.edu This synthesis demonstrates the utility of this compound as a building block for complex, annulated ring systems. researchgate.netarkat-usa.org The development of efficient methods for the synthesis of this compound itself, such as an iron(III)-catalyzed chlorination of 2-methoxynaphthalene that achieves a 90% yield, further enhances its utility and accessibility for chemical research. acs.org

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

|---|---|---|---|---|

| This compound | 3-Cyanophthalide | LDA or LiTMP | 1-Methoxynaphthacene-5,12-dione | 75% |

| This compound | 3-Cyano-5,7-dimethoxyphthalide | LDA or LiTMP | 1,3,6-Trimethoxynaphthacene-5,12-dione | 87% |

Propriétés

Numéro CAS |

41908-21-8 |

|---|---|

Formule moléculaire |

C11H9ClO |

Poids moléculaire |

192.64 g/mol |

Nom IUPAC |

2-chloro-1-methoxynaphthalene |

InChI |

InChI=1S/C11H9ClO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |

Clé InChI |

RMTWVJSJEYLBCI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC2=CC=CC=C21)Cl |

SMILES canonique |

COC1=C(C=CC2=CC=CC=C21)Cl |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Methoxynaphthalene

Aryne Formation and Regioselective Transformations

The generation of arynes from haloarenes is a fundamental process that typically involves the use of a strong base. In the case of 2-chloro-1-methoxynaphthalene, the reaction proceeds under these conditions to yield a highly reactive dehydronaphthalene intermediate.

Generation of 1-Methoxy-2,3-dehydronaphthalene Intermediates

This compound serves as an effective precursor for the formation of an aryne intermediate. arkat-usa.org The process is initiated by a strong, sterically hindered base, such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). arkat-usa.org These bases are capable of abstracting a proton from the naphthalene (B1677914) ring. The presence of the methoxy (B1213986) group at the C1 position and the chloro group at the C2 position directs the deprotonation to occur at the C3 position. This is followed by the elimination of the adjacent chloride ion, resulting in the formation of the strained triple bond characteristic of an aryne. This specific pathway selectively yields the 1-methoxy-2,3-dehydronaphthalene intermediate. arkat-usa.org

Influence of Methoxy Group on Aryne Regioselectivity

Regioselectivity, the preference for bond formation in one direction over others, is a critical aspect of aryne chemistry. wikipedia.org The substituents on the aryne precursor play a crucial role in determining which constitutional isomer of the aryne is formed. In the case of this compound, the methoxy group at C1 exerts a powerful directing effect. arkat-usa.org

The methoxy group is known to be an inductively electron-withdrawing group, which influences the acidity of the adjacent ring protons. nih.govacs.org This electronic effect, often described by the aryne distortion model, leads to the preferential abstraction of the proton at the C3 position by the strong base. nih.govnih.gov The subsequent elimination of the C2-chloro group is then fixed, leading to the exclusive formation of 1-methoxy-2,3-dehydronaphthalene. arkat-usa.org This high regioselectivity is synthetically advantageous as it prevents the formation of isomeric products that would result from deprotonation at other positions, thereby simplifying product purification and increasing the efficiency of subsequent reactions. arkat-usa.org Studies on other substituted arynes have shown that without such strong directing groups, mixtures of regioisomers are often obtained. nih.govjst.go.jp

Cycloaddition Reactions

The highly reactive 1-methoxy-2,3-dehydronaphthalene intermediate, once generated, can be trapped in situ by various reagents. Cycloaddition reactions are a particularly powerful application, allowing for the rapid construction of complex polycyclic frameworks.

Reactivity with 3-Cyanophthalides and Diversification to Naphthacene-5,12-diones

A significant application of 1-methoxy-2,3-dehydronaphthalene is its reaction with 3-cyanophthalides. arkat-usa.org In the presence of a strong base like LDA, the 3-cyanophthalide is deprotonated to form a 3-lithio-3-cyanophthalide anion. This anion acts as a nucleophile that participates in a cycloaddition reaction with the aryne intermediate. arkat-usa.org The resulting cycloadduct undergoes a cascade of reactions, including the loss of cyanide and other small molecules, to ultimately form substituted naphthacene-5,12-diones. This one-pot reaction provides an efficient route to these valuable polycyclic quinone structures. arkat-usa.org

The reaction of this compound with various substituted 3-cyanophthalides has been explored to create a library of functionalized naphthacene-5,12-diones. The yields for these transformations are generally good, demonstrating the robustness of this synthetic method.

Table 1: Synthesis of Naphthacene-5,12-diones via Aryne Cycloaddition

| Aryne Precursor | 3-Cyanophthalide Derivative | Base | Product | Yield |

|---|---|---|---|---|

| This compound | 3-Cyanophthalide | LDA/LiTMP | Naphthacene-5,12-dione | Moderate to Good |

This table is a generalized representation based on reported findings. Specific yields may vary depending on the exact substrates and reaction conditions.

Scope and Limitations of Cycloaddition Partners

While the reaction with 3-cyanophthalides is well-established, the scope of cycloaddition partners for 1-methoxy-2,3-dehydronaphthalene extends to other dienes and trapping agents. The efficiency and outcome of these cycloadditions depend on the nature of the trapping agent. For instance, arynes are known to react with various dienes, such as furan, in [4+2] cycloadditions. However, the reactivity and regioselectivity can be influenced by steric and electronic factors of both the aryne and the diene.

Limitations can arise from several factors. Sterically hindered cycloaddition partners may react slowly or not at all. Furthermore, some potential partners might be sensitive to the strong basic conditions required for aryne generation, leading to side reactions. In some cases, if the cycloaddition partner is not sufficiently reactive, the aryne may undergo self-polymerization or react with other species present in the reaction mixture. For example, in one instance, an attempted reaction with benzonitrile (B105546) under these conditions did not yield the expected cycloadduct but instead resulted in a rearranged cyano-substituted naphthalene product. arkat-usa.org This highlights that the desired cycloaddition pathway must be favorable over other potential reaction channels.

Other Relevant Reaction Pathways and Transformations

Beyond cycloadditions, the reactive nature of the 1-methoxy-2,3-dehydronaphthalene intermediate opens the door to other transformations. Nucleophilic trapping is a common pathway for arynes. The regioselectivity of nucleophilic attack is governed by the electronic properties of the aryne. For 3-substituted arynes with an inductively electron-withdrawing group like methoxy, nucleophilic attack is generally preferred at the C2 position (the more distorted and electrophilic carbon of the aryne bond), leading to meta-substituted products relative to the directing group. nih.govacs.org

Potential transformations could include:

Nucleophilic Addition: Trapping of the aryne by various nucleophiles such as amides, alkoxides, or thiolates to introduce new functional groups onto the naphthalene core.

Insertion Reactions: Arynes can insert into sigma bonds, although this is less common than cycloaddition or nucleophilic addition.

Tandem Reactions: The initial trapping of the aryne can be part of a tandem sequence, where the initial adduct undergoes further in-situ reactions to generate even more complex molecular architectures. nih.gov

These alternative pathways underscore the versatility of this compound as a building block in synthetic organic chemistry, providing access to a wide range of substituted naphthalene derivatives.

Mechanistic Considerations of Carbene-Mediated Reactions

A review of scientific literature indicates a notable scarcity of studies specifically detailing carbene-mediated reactions involving this compound. Chemical research on this compound under conditions that might typically generate carbenes has predominantly focused on an alternative reaction pathway. The treatment of this compound with strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is well-documented to lead to the formation of a naphthalyne intermediate. researchgate.net This occurs via an elimination reaction, where the base abstracts the proton at the C2 position, followed by the loss of the chloride ion, to generate the highly reactive 1-methoxy-2,3-naphthalyne.

This aryne intermediate, rather than a carbene, then serves as the key reactive species, readily undergoing cycloaddition reactions with various trapping agents. researchgate.net Carbenes, which are neutral species characterized by a divalent carbon atom, and arynes, which are dehydroaromatics with a formal triple bond in the ring, represent fundamentally different classes of reactive intermediates. The current body of research, therefore, points towards aryne chemistry as the dominant paradigm for the reactivity of this compound under strong basic conditions, with no specific evidence of carbene-mediated pathways being reported.

Radical Mechanisms in Naphthalene Chemistry

Detailed investigations into the specific radical reactions of this compound are not extensively reported in the available literature. However, the principles of radical chemistry allow for a reasoned discussion of potential mechanisms within the context of the broader field of naphthalene chemistry. khanacademy.org Radical reactions typically proceed through a three-phase chain reaction: initiation, propagation, and termination. lumenlearning.com

Initiation: This phase involves the formation of a radical species. For a molecule like this compound, this could hypothetically be achieved through homolytic cleavage induced by heat or UV radiation, or through interaction with a radical initiator. lumenlearning.com For instance, studies on the related compound 1-methoxynaphthalene (B125815) have shown it can act as a substrate for enzymes like cytochrome c peroxidase, leading to the generation of reactive oxygen species (radicals). medchemexpress.com

Propagation: Once formed, a radical can propagate by reacting with a stable molecule to create a new radical. Potential propagation steps for this compound could include:

Hydrogen Abstraction: A radical could abstract a hydrogen atom from the methyl group of the methoxy substituent. This would form a resonance-stabilized benzylic-type radical, a relatively favorable process.

Radical Addition: A radical species could add to the naphthalene ring, temporarily disrupting the aromaticity and forming a new radical intermediate. The position of addition would be influenced by the electronic properties of the substituents.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.com

While these steps outline plausible radical pathways, it is important to note that this is a generalized discussion. The high reactivity of radical intermediates means that controlling selectivity can be challenging, and specific experimental studies on this compound are required to validate these potential mechanisms. mdpi.com

Substituent Effects on Reactivity Profiles

The influence of these substituents can be understood by dissecting their inductive and resonance effects: libretexts.orgminia.edu.eg

Methoxy Group (-OCH₃): This group exerts a strong, electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring. This effect vastly outweighs its weak, electron-withdrawing inductive effect (-I) caused by the oxygen's electronegativity. The net result is a powerful activation of the ring, making it much more reactive towards electrophiles than unsubstituted naphthalene. minia.edu.egunizin.org As an activating group, it directs incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): Halogens present a more complex case. The chloro group strongly withdraws electron density through its inductive effect (-I) due to its high electronegativity. However, it can also donate electron density via a resonance effect (+R) from its lone pairs. For chlorine, the inductive effect dominates, making the chloro group a net deactivator of the aromatic ring. unizin.org Despite being deactivating, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.

The predicted regioselectivity for an electrophilic attack is as follows:

C4 (para- to -OCH₃): This is the most likely site for substitution. It is strongly activated by the methoxy group and is sterically accessible.

C2 (ortho- to -OCH₃): This position is already occupied by the chloro substituent.

C8 (peri- position): While this position is ortho to the methoxy group, substitution here is generally disfavored due to significant steric hindrance (peri-interaction).

Other positions (C3, C5, C6, C7): These positions are less activated and therefore less likely to be attacked by an electrophile.

Therefore, electrophilic substitution on this compound is expected to occur with high regioselectivity at the C4 position. This is consistent with general principles observed in substituted naphthalenes, where a strongly activating group dictates the position of further substitution. wou.edu

The following table summarizes the general effects of the substituents present on the target molecule.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

| -OCH₃ (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | ortho, para |

| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Weakly Deactivating | ortho, para |

This table presents generalized substituent effects in electrophilic aromatic substitution, based on sources minia.edu.egunizin.org.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra reveal the chemical environment, connectivity, and number of different types of protons and carbons.

For 2-Chloro-1-methoxynaphthalene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, likely in the range of δ 4.0-4.1 ppm, based on data from isomeric compounds like 1-chloro-2-methoxynaphthalene (B175985). rsc.org The six aromatic protons on the naphthalene (B1677914) ring would produce a complex series of multiplets in the aromatic region (approximately δ 7.3-8.3 ppm). The precise chemical shifts and coupling constants (J-values) would be determined by the electronic effects of the chloro and methoxy substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are anticipated. The carbon of the methoxy group is expected around δ 57-63 ppm. iucr.orgscirp.org The ten carbons of the naphthalene ring would appear in the aromatic region (approximately δ 110-155 ppm). The carbon atom directly bonded to the chlorine (C-2) and the carbon bonded to the methoxy group (C-1) would have their chemical shifts significantly influenced by these substituents. For comparison, in the isomer 1-chloro-2-methoxynaphthalene, the carbon attached to the methoxy group appears at δ 152.7 ppm, while the carbon bearing the chlorine is found at δ 117.0 ppm. acs.org

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (δ ppm) | Key Features |

|---|---|---|

| ¹H NMR | ~4.0-4.1 | Singlet, 3H (methoxy group protons) |

| ~7.3-8.3 | Complex multiplets, 6H (aromatic protons) | |

| ¹³C NMR | ~57-63 | Methoxy carbon |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of chemical bonds. These methods are complementary and are used to identify the functional groups present in a molecule. researchgate.net

The FTIR and Raman spectra of this compound would be dominated by vibrations characteristic of the substituted naphthalene ring, the methoxy group, and the carbon-chlorine bond. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. americanpharmaceuticalreview.com The C-C stretching vibrations within the naphthalene ring typically produce a series of sharp bands in the 1400-1650 cm⁻¹ region. americanpharmaceuticalreview.com

The methoxy group would be identifiable by its characteristic C-H stretching vibrations (symmetric and asymmetric) around 2850-2960 cm⁻¹ and a strong C-O stretching band, anticipated in the 1230-1270 cm⁻¹ range for an aryl ether. iucr.org The presence of the chlorine atom would be confirmed by a C-Cl stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 700 and 850 cm⁻¹. iucr.org

While the spectra of different polymorphs (different crystal packing arrangements) can show variations in peak position and intensity, these fundamental group frequencies remain the most reliable indicators for the presence of the key functional groups. chemicalbook.com

Table 2: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1650 | Medium to Strong |

| C-O Stretch | Aryl Ether | 1230 - 1270 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) measures this ratio with extremely high accuracy (typically to within 5 parts per million), allowing for the unambiguous determination of a compound's elemental formula. nih.gov

For this compound, the molecular formula is C₁₁H₉ClO. HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated mass. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) has an intensity approximately one-third that of the main [M]⁺ peak (due to the ³⁵Cl isotope).

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClO |

| Calculated Exact Mass ([M]) | 192.0342 g/mol |

| Expected [M]⁺ Ion (m/z) | 192.0342 |

| Expected [M+2]⁺ Ion (m/z) | 194.0312 |

| Expected Isotopic Ratio ([M]⁺/[M+2]⁺) | ~3:1 |

Data calculated based on IUPAC atomic weights and isotopic abundances. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the naphthalene ring in this compound.

The UV-Vis spectrum of this compound is expected to be dominated by the π→π* transitions of the naphthalene chromophore. Naphthalene itself exhibits characteristic absorption bands. The introduction of the methoxy (-OCH₃) and chloro (-Cl) substituents, both of which have lone pairs of electrons, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. For instance, in a related reaction, the product 1-chloro-2-methoxynaphthalene displayed UV-Vis bands with shoulders at 342 nm and 425 nm. mdpi.com The spectrum of the parent compound, 1-methoxynaphthalene (B125815), shows distinct absorption peaks in cyclohexane. nih.gov These data suggest that this compound will have strong absorption in the UV region, characteristic of a substituted naphthalene derivative.

X-ray Diffraction Studies for Solid-State Molecular Architecture

While the crystal structure of this compound has not been reported in the surveyed literature, analysis of related structures provides insight into its likely architecture. For example, the crystal structure of 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one shows that the methoxy group is coplanar with the naphthalene ring system. iucr.org Similarly, studies on other substituted naphthalenes reveal that the planarity of the aromatic system is largely maintained, with substituents causing minor distortions. scirp.orgiucr.org It is therefore expected that the naphthalene core of this compound would be nearly planar, with the chlorine atom and the methoxy group's oxygen lying close to this plane. The methyl group of the methoxy substituent would likely be oriented to minimize steric hindrance.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. researchgate.net This analysis is performed on data obtained from X-ray diffraction studies. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, one can identify regions involved in specific close contacts, such as hydrogen bonds and van der Waals interactions. iucr.org

As no crystal structure for this compound is available, a specific Hirshfeld analysis cannot be performed. However, based on the functional groups present and analyses of similar chlorinated and methoxylated naphthalene compounds, the primary intermolecular interactions governing its crystal packing can be predicted. iucr.orgresearchgate.net These would likely include:

H···H contacts: These are generally the most abundant interactions, covering a large portion of the molecular surface.

C···H/H···C contacts: These weak interactions are ubiquitous in the packing of aromatic molecules.

π-π stacking: Interactions between the aromatic rings of adjacent naphthalene cores are also expected, contributing to a stacked or herringbone packing arrangement in the crystal. iucr.org

The interplay of these weak forces dictates the final solid-state architecture of the compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and to describe the distribution of electrons. This process involves finding the lowest energy state of the molecule on its potential energy surface. The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of the calculations. iucr.orgresearchgate.net

For naphthalene (B1677914) derivatives, DFT calculations are routinely performed to optimize the molecular structure. grafiati.com For instance, studies on the related compound 1-methoxynaphthalene (B125815) have employed DFT with the B3LYP functional and various basis sets to calculate optimized geometric parameters like bond lengths and bond angles. researchgate.net These calculations typically show excellent agreement with experimental data where available. researchgate.net The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also elucidated. The substituent groups, such as the chloro and methoxy (B1213986) groups in 2-Chloro-1-methoxynaphthalene, significantly influence the electronic properties of the naphthalene ring system through a combination of inductive and resonance effects. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group create a unique electronic environment that dictates the molecule's reactivity.

| Parameter | Description | Typical Computational Approach |

| Molecular Geometry | Calculation of the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. | Geometry optimization using DFT methods (e.g., B3LYP/6-311++G(d,p)). iucr.orgresearchgate.net |

| Electronic Structure | Description of electron distribution, molecular orbitals (HOMO/LUMO), and atomic charges. | Single-point energy calculations on the optimized geometry. researchgate.net |

Prediction of Chemical Reactivity and Selectivity

DFT-based calculations are instrumental in predicting how and where a molecule is likely to react. This is achieved through the calculation of various reactivity descriptors.

To predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, local reactivity descriptors are used. researchgate.net The Fukui function, ƒ(r), is a key descriptor in conceptual DFT that measures the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.comscm.com

ƒ+(r) : Indicates the propensity of a site for nucleophilic attack (attack by an electron-rich species). It is calculated from the electron densities of the neutral and anionic states. scm.com

ƒ-(r) : Indicates the propensity of a site for electrophilic attack (attack by an electron-deficient species). It is calculated from the electron densities of the neutral and cationic states. scm.com

The Dual Descriptor , Δƒ(r), is derived from the Fukui functions (Δƒ(r) = ƒ+(r) - ƒ-(r)) and provides a clearer distinction between nucleophilic and electrophilic sites. iucr.orghackernoon.com A positive value for Δƒ(r) at a particular atom indicates it is an electrophilic site, while a negative value suggests it is a nucleophilic site. scm.com For example, in a study on the analogous 2-bromo-6-methoxynaphthalene, Fukui functions were used to predict the changes in electron density and identify reactive centers. researchgate.net

| Descriptor | Definition | Application |

| Fukui Function (ƒ+ and ƒ-) | Measures the sensitivity of the electron density at a point to a change in the total number of electrons. scm.com | Identifies sites susceptible to nucleophilic (ƒ+) and electrophilic (ƒ-) attack. hackernoon.com |

| Dual Descriptor (Δƒ) | The difference between the nucleophilic and electrophilic Fukui functions (ƒ+ - ƒ-). iucr.org | Distinguishes between electron-accepting (electrophilic, Δƒ > 0) and electron-donating (nucleophilic, Δƒ < 0) sites. hackernoon.com |

Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO). A smaller energy gap generally implies higher reactivity and lower chemical stability. rsc.org

Chemical Hardness (η) : Defined as half of the HOMO-LUMO energy gap (η = (ELUMO – EHOMO)/2). Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive. nih.gov

Electrophilicity Index (ω) : This index measures the ability of a species to accept electrons. It is calculated from the chemical potential (μ) and hardness (η) as ω = μ²/2η. nih.gov

These descriptors are valuable for comparing the reactivity of different compounds. ijres.org For instance, DFT calculations on various naphthalene derivatives have been used to compute these indices to understand their interaction and inhibition potential in different chemical environments. iucr.orgresearchgate.net

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO – EHOMO | A smaller gap indicates higher reactivity. rsc.org |

| Chemical Hardness (η) | η = (ELUMO – EHOMO) / 2 | Measures resistance to change in electron distribution; "soft" molecules are more reactive. nih.gov |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the electron-accepting capability of a molecule. nih.gov |

Conformational Analysis and Potential Energy Surface Mapping

For molecules with flexible parts, such as the methoxy group in this compound, conformational analysis is crucial. This involves studying how the molecule's energy changes as bonds are rotated. A potential energy surface (PES) scan is performed by systematically changing a specific dihedral angle (e.g., the C-C-O-C angle of the methoxy group) and calculating the energy at each step. researchgate.netrsc.org This process identifies the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). Studies on related molecules like methoxy-substituted benzenes and naphthalenes have used PES scans to understand the preferred orientation of the methoxy group relative to the aromatic ring. researchgate.netacs.org

Simulation of Spectroscopic Properties

Quantum chemical calculations can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectra (IR and Raman) : By calculating the harmonic vibrational frequencies from the optimized geometry, theoretical FT-IR and FT-Raman spectra can be generated. researchgate.netresearchgate.net These calculated frequencies are often scaled by a factor to improve agreement with experimental spectra. Such analyses have been performed in detail for 1-methoxynaphthalene, allowing for a complete assignment of the vibrational modes. researchgate.net

NMR Spectra : Theoretical 1H and 13C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org Comparing these calculated shifts with experimental values helps to confirm the proposed structure. researchgate.net

Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. rsc.org This helps in understanding the electronic properties and the nature of the orbitals involved in the transitions.

Mechanistic Insights from Quantum Chemical Calculations

DFT calculations are a powerful tool for elucidating reaction mechanisms. By mapping the reaction pathway from reactants to products, chemists can identify transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). acs.org The calculated energy barriers (activation energies) provide quantitative information about the feasibility and rate of a reaction. For naphthalene derivatives, DFT has been used to study mechanisms of various reactions, such as electrophilic substitution or metal-catalyzed coupling reactions, by analyzing the energetics of different possible pathways. grafiati.com This approach can clarify regioselectivity and stereoselectivity, explaining why a reaction yields a specific product over others.

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks in the Synthesis of Complex Organic Molecules

2-Chloro-1-methoxynaphthalene serves as a key starting material for the construction of larger, more complex organic structures, particularly those based on fused aromatic rings.

The compound is a versatile precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), specifically quinone derivatives. Research has demonstrated its successful application in reactions that generate arynes, which are highly reactive intermediates. researchgate.netarkat-usa.org In a notable synthetic route, this compound reacts with 3-cyanophthalides in the presence of a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.netarkat-usa.orgarkat-usa.org This reaction proceeds through the formation of a 1-methoxy-2,3-dehydronaphthalene intermediate (an aryne). semanticscholar.org This aryne then undergoes a cycloaddition reaction with the lithiated 3-cyanophthalide. arkat-usa.orgsemanticscholar.org

The process culminates in the formation of functionalized naphthacene-5,12-diones. researchgate.netarkat-usa.org For instance, the reaction with the parent 3-cyanophthalide yields 1-methoxynaphthacene-5,12-dione, while using a substituted phthalide (B148349) like 3-cyano-5,7-dimethoxyphthalide results in 1,3,11-trimethoxynaphthacene-5,12-dione. semanticscholar.org The regioselectivity of the addition to the aryne intermediate is a key feature of this synthesis. arkat-usa.orgsemanticscholar.org

Table 1: Synthesis of Naphthacene-5,12-diones from this compound

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| This compound | 3-Cyanophthalide | LDA/LiTMP | 1-Methoxynaphthacene-5,12-dione | 75% | arkat-usa.org, semanticscholar.org |

| This compound | 3-Cyano-5,7-dimethoxyphthalide | LDA/LiTMP | 1,3,11-Trimethoxynaphthacene-5,12-dione | 87% | semanticscholar.org |

The polycyclic structures derived from this compound are themselves important scaffolds for creating functional organic materials. researchgate.netarkat-usa.org Biphenylenes and their annulated derivatives, for which synthetic methods involving arynes are relevant, have been studied for their potential as components in new carbon allotropes and as spacers or building blocks for advanced materials. arkat-usa.orgsemanticscholar.org The ability to introduce specific functional groups onto the polycyclic framework during its synthesis allows for the fine-tuning of electronic and physical properties, which is crucial for applications in materials science. researchgate.net

Role in Specialty Chemical Development

This compound is an important intermediate in the synthesis of specialty chemicals, particularly those requiring a substituted naphthalene (B1677914) core. Its utility is highlighted in modern synthetic methodologies like cross-coupling reactions, which are fundamental to creating complex molecules from simpler precursors. researchgate.net The development of catalytic systems that can activate the C-O bond of aryl ethers, including methoxynaphthalenes, opens up new avenues for synthesizing biaryl compounds and other valuable structures. researchgate.net These reactions are pivotal in producing fine chemicals for various industries.

Contributions to Catalysis and Ligand Design

The reactivity of substituted naphthalenes like this compound is integral to the development and testing of new catalytic systems. The unique steric and electronic environment of the naphthalene ring system provides a challenging yet valuable substrate for evaluating the efficacy of novel catalysts and ligands.

Cross-coupling reactions are a cornerstone of modern organic synthesis, widely used in the pharmaceutical and materials industries to form carbon-carbon and carbon-heteroatom bonds. nih.gov Substituted naphthalenes are often used as benchmark substrates to test the limits of these reactions.

For example, the structurally related 1-chloro-2-methoxynaphthalene (B175985) has been used as a substrate in Suzuki-Miyaura cross-coupling reactions to evaluate the performance of highly active palladium precatalysts. rsc.org In one study, a palladium complex featuring a sterically bulky N-heterocyclic carbene (NHC) ligand, [Pd(IPr*)(cin)Cl], was shown to efficiently couple 1-chloro-2-methoxynaphthalene with mesityl boronic acid at room temperature, a reaction that is challenging due to steric hindrance. rsc.org Similarly, triptycene-based phosphine (B1218219) ligands have been tested in the palladium-catalyzed coupling of 1-bromo-2-methoxynaphthalene (B48351) with arylboronic acids. mdpi.com

The development of nickel-catalyzed cross-coupling reactions for activating C-O bonds has also been explored using 2-methoxynaphthalene (B124790) as a substrate, coupling it with Grignard reagents to form biaryl compounds. researchgate.net These studies, while not always using this compound directly, demonstrate the reactivity of the chloro- and methoxy-naphthalene system and its importance in advancing catalytic methods. researchgate.netrsc.orgmdpi.com

Table 2: Examples of Cross-Coupling Reactions with Substituted Methoxynaphthalenes

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 1-Chloro-2-methoxynaphthalene | Mesityl boronic acid | [Pd(IPr*)(cin)Cl] | Biaryl | rsc.org |

| 1-Bromo-2-methoxynaphthalene | 2-Methylphenylboronic acid | Pd(II) / Triptycene-based ligand | Biaryl | mdpi.com |

| 2-Methoxynaphthalene | Phenylmagnesium bromide | Carbodicarbene (CDC) nickel complex | Biaryl | researchgate.net |

Mechanistic Studies of Environmental Transformation Pathways of Substituted Naphthalenes

Naphthalene and its substituted derivatives are common environmental pollutants, often originating from crude oil, coal tar, and industrial processes. nih.gov Understanding their transformation pathways is crucial for assessing their environmental fate and developing bioremediation strategies. While specific studies on this compound are not detailed in the provided results, the general principles of substituted naphthalene degradation provide a framework for its likely environmental transformation.

Microbial degradation is a primary pathway for the removal of aromatic compounds from the environment. nih.gov Bacteria, particularly from the genus Pseudomonas, are known to degrade naphthalene and its derivatives. nih.gov The degradation process typically begins with the oxidation of the aromatic ring by dioxygenase enzymes to form cis-dihydrodiols. nih.gov The position and nature of substituents on the naphthalene ring significantly influence the site of the initial enzymatic attack and the subsequent metabolic pathway. nih.gov

For substituted naphthalenes, transformation can lead to the formation of various intermediates, including catechols, quinones, and hydroxylated or carboxylated derivatives. nih.govresearchgate.net For instance, photodegradation, another important environmental process, can transform naphthalenes into oxygenated products like alcohols, aldehydes, ketones, and quinones. researchgate.net The presence of a chlorine atom, as in this compound, may influence the rate and pathway of degradation, potentially leading to the formation of chlorinated intermediates. nih.gov Mechanistic studies on related compounds help predict these pathways and the potential persistence or transformation of such molecules in the environment.

Development of Molecular Devices and Components

The unique electronic profile of this compound, arising from the interplay of its electron-withdrawing chloro group and electron-donating methoxy (B1213986) group, positions it as a molecule of interest in the theoretical design of advanced molecular devices and components. While direct experimental application of this compound in this area is not yet extensively documented, its structural motifs are relevant to the broader class of functionalized naphthalene derivatives currently being explored for molecular electronics. acs.orgrsc.orgnih.gov

The field of molecular electronics aims to use individual molecules or nanoscale collections of molecules as electronic components, a pursuit driven by the quest for ultimate miniaturization. wikipedia.org Naphthalene derivatives are a significant class of materials in this field, valued for their rigid, planar structure and tunable electronic properties. acs.orgrsc.orgtandfonline.com The functionalization of the naphthalene core is a key strategy for modulating its electronic behavior to create components with specific characteristics. acs.orgnih.gov

Research into naphthalene derivatives has demonstrated their potential in various electronic applications. For instance, functionalized naphthalene diimides are prominent in the development of organic photovoltaic cells and organic field-effect transistors (OFETs) due to their electron-accepting capabilities. acs.orgchemistryviews.org The performance of these devices is intimately linked to the nature of the functional groups attached to the naphthalene core. acs.orgnih.gov By introducing different substituents, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the charge transport properties of the material. tandfonline.comnih.gov

The "building-blocks approach" is a common strategy in the design of new organic semiconductor materials, where naphthalene often serves as a core unit. rsc.org This methodology allows for the systematic synthesis of a library of compounds with varied electronic properties. For example, a series of naphthalene derivatives connected through different linkages (α-bond, double bond, triple bond) have been synthesized and their performance in thin-film transistors evaluated, with some exhibiting high charge carrier mobility. rsc.org

In the context of this compound, the chloro and methoxy substituents would be expected to create a significant dipole moment and influence the molecule's ability to self-assemble, a critical factor in the fabrication of molecular layers for electronic devices. utwente.nl The electron-withdrawing nature of chlorine and the electron-donating nature of the methoxy group could lead to intramolecular charge transfer characteristics, a property that is highly sought after for creating molecular rectifiers or switches.

While specific performance data for devices based on this compound is not available, the table below illustrates the impact of different substituents on the electronic properties of naphthalene derivatives, providing a framework for predicting the potential characteristics of this compound.

| Naphthalene Derivative Type | Substituent Effects | Potential Application in Molecular Devices |

| Naphthalene Diimides (NDIs) | Core substitution with electron-donating or -withdrawing groups | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) acs.orgchemistryviews.org |

| Dihydroxynaphthalene Derivatives | Position of hydroxyl groups affects HOMO/LUMO levels | p-type semiconductors tandfonline.com |

| Naphthalene derivatives with varied linkers | Linkage type (single, double, triple bond) influences charge mobility | Ambipolar Field-Effect Transistors rsc.org |

| Naphthalene-based Fluorophores | Functionalization leads to solvatochromatic fluorescence | Fluorescent probes and sensors google.com |

The continued exploration of functionalized naphthalenes is a vibrant area of research. nih.govchemistryviews.orggoogle.com As synthetic methods become more sophisticated, allowing for precise control over the substitution pattern on the naphthalene core, it is plausible that compounds like this compound will be synthesized and evaluated for their utility in the next generation of molecular electronic devices.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of substituted naphthalenes often presents challenges in achieving regiochemical control. researchgate.net Current synthetic strategies for chloro-methoxy-naphthalene derivatives often rely on traditional methods that may involve harsh reagents or multiple steps. Future research will likely focus on developing novel, more sustainable synthetic pathways.

One promising area is the advancement of catalytic systems for direct and regioselective functionalization. For instance, iron(III)-catalyzed chlorination using reagents like N-chlorosuccinimide (NCS) has shown high yields for related isomers under mild conditions. Further development of such catalytic methods could provide more environmentally benign routes to 2-chloro-1-methoxynaphthalene, minimizing waste and improving atom economy.

The use of greener solvents and energy sources is another key direction. Microwave-assisted organic synthesis, for example, has been shown to accelerate the O-methylation of phenolic compounds, offering a more efficient and environmentally friendly alternative to conventional heating. univpancasila.ac.id Similarly, electrosynthesis, particularly electrocarboxylation using carbon dioxide as a C1 feedstock in ionic liquids, presents a sustainable strategy for producing related pharmaceutical intermediates like Naproxen. uab.cat Exploring these technologies for the synthesis of this compound could lead to more sustainable industrial processes.

Discovery of Undiscovered Reactivity Modes and Transformative Potential

The unique electronic properties of this compound, arising from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group, suggest a rich and largely unexplored reactivity profile. Future investigations are expected to uncover novel reaction pathways and transformations.

Aryne chemistry represents a significant area for future exploration. The generation of 2,3-dehydronaphthalene from this compound has been utilized in cycloaddition reactions with 3-cyanophthalides to produce functionalized naphthacene-5,12-diones. arkat-usa.org Further studies into the trapping of this aryne intermediate with a wider range of dienophiles and nucleophiles could lead to the synthesis of complex polycyclic aromatic compounds. arkat-usa.org

The development of novel cross-coupling reactions is another promising frontier. While palladium-catalyzed cross-coupling reactions are well-established, the unique substitution pattern of this compound may enable new types of transformations. For example, its use in Suzuki-Miyaura cross-coupling reactions has been explored, though with moderate success, indicating room for improvement and optimization of catalytic systems. mdpi.com The development of "two-in-one" strategies, such as the Pd(0)-catalyzed spiroannulation of o-iodobiaryls with bromonaphthols, showcases the potential for innovative bond-forming reactions involving naphthalene (B1677914) derivatives. rsc.org

Furthermore, the investigation of chelation-promoted bond weakening could reveal new reactivity. Studies on the reduction of substituted naphthalenes have shown that chelating ligands can significantly influence the reactivity of the aromatic ring. acs.org Applying such principles to this compound could unlock novel reduction or functionalization pathways.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The aromatic and electronically distinct nature of the this compound scaffold makes it an attractive building block for the construction of advanced functional materials and supramolecular assemblies.

In materials science, naphthalene derivatives are being investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the chloro and methoxy substituents in this compound could be harnessed to tune the optical and electronic properties of new materials. Future work could involve incorporating this moiety into polymer backbones or as pendant groups to create materials with tailored thermal stability and mechanical strength.

The field of supramolecular chemistry offers exciting possibilities for the self-assembly of this compound-containing molecules. Biphenylenes, which can be synthesized from precursors like this compound, are known to act as building blocks for functionalized organic materials. arkat-usa.org By designing molecules with appropriate recognition motifs, it may be possible to create well-defined nanostructures, such as sheets and stacks, through non-covalent interactions like hydrogen bonding and π-π stacking. grafiati.comresearchgate.net These assemblies could find applications in areas such as sensing, catalysis, and drug delivery.

The study of donor-acceptor π-systems is particularly relevant. The electronic characteristics of this compound suggest its potential use as either a donor or an acceptor component in such systems. By pairing it with suitable partners, it may be possible to construct photoactive supramolecular polymers with interesting charge-transfer properties. researchgate.net

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of the reactions and materials involving this compound necessitates a collaborative approach that integrates experimental work with computational modeling. This synergy can accelerate discovery and provide deeper insights into the underlying chemical principles.

Computational chemistry can be a powerful tool for predicting reaction outcomes and designing new synthetic pathways. For example, theoretical calculations have been used to determine the relative stability of aryne intermediates, guiding the experimental design of cycloaddition reactions. arkat-usa.org Similarly, molecular modeling and docking studies have been employed to predict the binding affinity of naphthalene derivatives to biological targets, aiding in the design of potential therapeutic agents. researchgate.net Future computational work could focus on modeling the transition states of novel reactions, predicting the electronic properties of new materials, and simulating the self-assembly of supramolecular structures.

Experimental validation of these computational predictions is essential. High-throughput screening of reaction conditions, detailed kinetic studies, and advanced spectroscopic and crystallographic characterization will be crucial for confirming theoretical models and uncovering unexpected reactivity. The combination of experimental data with computational analysis will provide a comprehensive understanding of the structure-property relationships governing the behavior of this compound and its derivatives. This integrated approach will be instrumental in driving innovation in the synthesis of complex molecules and the development of novel materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.